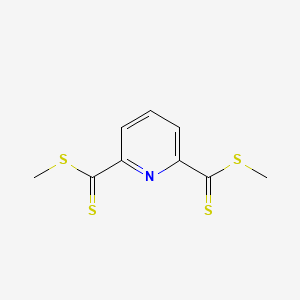
Dimethyl pyridine-2,6-dicarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl pyridine-2,6-dicarbodithioate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two carbodithioate groups attached to the 2 and 6 positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl pyridine-2,6-dicarbodithioate can be synthesized through several methods. One common approach involves the reaction of pyridine-2,6-dicarbonyl dichloride with methanol under reflux conditions. This reaction yields dimethyl pyridine-2,6-dicarboxylate, which can then be converted to the dicarbodithioate derivative through further reactions with appropriate sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl pyridine-2,6-dicarbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbodithioate groups to thiol or thioether functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Dimethyl pyridine-2,6-dicarbodithioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the production of specialty chemicals and as a ligand in catalysis.
Mécanisme D'action
The mechanism by which dimethyl pyridine-2,6-dicarbodithioate exerts its effects involves its ability to coordinate with metal ions. The carbodithioate groups can chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways and processes. The specific molecular targets and pathways involved depend on the metal ion and the biological context.
Comparaison Avec Des Composés Similaires
Dimethyl pyridine-2,6-dicarbodithioate can be compared with other similar compounds, such as:
Dimethyl pyridine-2,6-dicarboxylate: This compound lacks the sulfur-containing carbodithioate groups, making it less effective in metal coordination.
Pyridine-2,6-dicarboxylic acid: This compound has carboxylic acid groups instead of carbodithioate groups, affecting its reactivity and coordination properties.
2,6-Dimethylpyridine: This compound lacks the functional groups at the 2 and 6 positions, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its ability to form stable metal complexes, which is not as pronounced in the other similar compounds listed above.
Propriétés
Numéro CAS |
420134-12-9 |
|---|---|
Formule moléculaire |
C9H9NS4 |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
dimethyl pyridine-2,6-dicarbodithioate |
InChI |
InChI=1S/C9H9NS4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3 |
Clé InChI |
IZBCNZFEHLDLAM-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)C1=NC(=CC=C1)C(=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]](/img/structure/B14246335.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)


![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
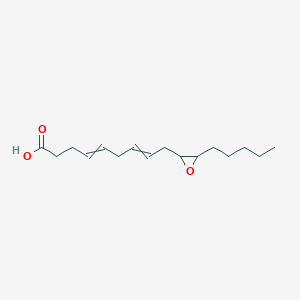
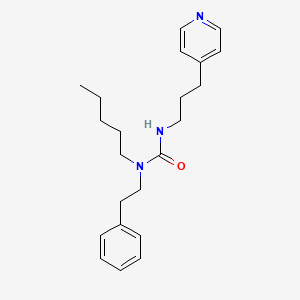
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)

![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
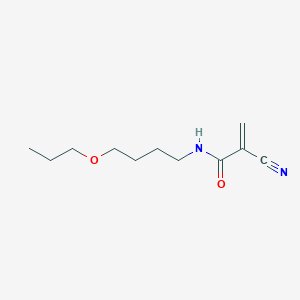
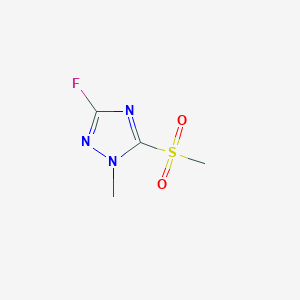
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)
